molecular formula C12H10BrNO3S B13516394 3-Bromo-4-phenoxybenzenesulfonamide

3-Bromo-4-phenoxybenzenesulfonamide

Cat. No.: B13516394
M. Wt: 328.18 g/mol
InChI Key: CDQCZZPHKFDTOQ-UHFFFAOYSA-N
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Description

3-Bromo-4-phenoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-phenoxybenzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromo-4-phenoxybenzenesulfonyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-4-phenoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its potential antibacterial and antitumor properties are explored for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group mimics the structure of natural substrates, allowing the compound to act as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 4-Bromo-2-phenoxybenzenesulfonamide
  • 3-Chloro-4-phenoxybenzenesulfonamide

Uniqueness

3-Bromo-4-phenoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C12H10BrNO3S

Molecular Weight

328.18 g/mol

IUPAC Name

3-bromo-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C12H10BrNO3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16)

InChI Key

CDQCZZPHKFDTOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)Br

Origin of Product

United States

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